Cas no 86718-07-2 (Ethyl 4-(1H-imidazol-1-YL)benzoate)

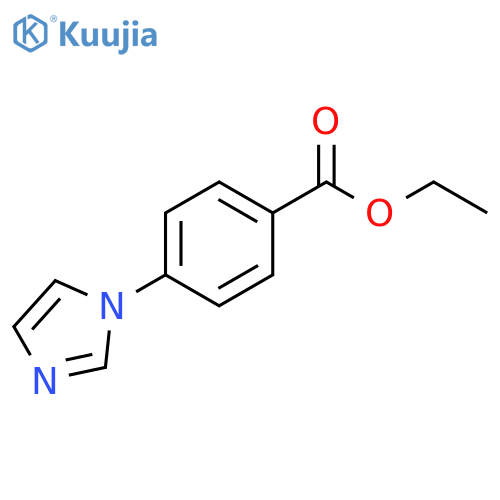

86718-07-2 structure

商品名:Ethyl 4-(1H-imidazol-1-YL)benzoate

CAS番号:86718-07-2

MF:C12H12N2O2

メガワット:216.235882759094

MDL:MFCD03425368

CID:706920

PubChem ID:13423940

Ethyl 4-(1H-imidazol-1-YL)benzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(1H-imidazol-1-yl)benzoate

- Ethyl 4-(1-Imidazolyl)benzoate

- Benzoicacid, 4-(1H-imidazol-1-yl)-, ethyl ester

- ethyl 4-imidazol-1-ylbenzoate

- Benzoic acid, 4-(1H-imidazol-1-yl)-, ethyl ester

- PubChem22690

- Ethyl4-(1-Imidazolyl)benzoate

- Ethyl 4-(imidazol-1-yl)benzoate

- JXZSKUXJSZZMON-UHFFFAOYSA-N

- ethyl 4(1H-imidazol-1-yl)benzoate

- 6749AJ

- KM2437

- TRA0082270

- SY003600

- 4-(1-Imidazolyl)benzoic acid ethyl ester

- 4-(imidazol-1-yl)benzoic acid ethyl ester

- FT-0

- 4-(IMIDAZOL-1-YL)-BENZOIC ACID ETHYL ESTER

- RARECHEM AL BI 0793

- Ethyl 4-Imidazolylbenzoate

- Ethyl 4-(1H-Imidazol-1-yl)benzoate

- ETHYL 6-IMIDAZOL-1-YLPYRIDINE-3-CARBOXYLATE

- 86718-07-2

- CS-11038

- CS-0151757

- SCHEMBL5800533

- DTXSID10540386

- AKOS015904148

- AC-22876

- MFCD03425368

- Ethyl 4-(1H-imidazol-1-YL)benzoate

-

- MDL: MFCD03425368

- インチ: 1S/C12H12N2O2/c1-2-16-12(15)10-3-5-11(6-4-10)14-8-7-13-9-14/h3-9H,2H2,1H3

- InChIKey: JXZSKUXJSZZMON-UHFFFAOYSA-N

- ほほえんだ: C(OCC)(=O)C1=CC=C(N2C=NC=C2)C=C1

計算された属性

- せいみつぶんしりょう: 216.09000

- どういたいしつりょう: 216.089877630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 237

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.1

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 366℃ at 760 mmHg

- フラッシュポイント: 175.2℃

- 屈折率: 1.574

- PSA: 44.12000

- LogP: 2.04900

- じょうきあつ: 0.0±0.8 mmHg at 25°C

Ethyl 4-(1H-imidazol-1-YL)benzoate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Ethyl 4-(1H-imidazol-1-YL)benzoate 税関データ

- 税関コード:2933290090

- 税関データ:

中国税関コード:

2933290090概要:

2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

Ethyl 4-(1H-imidazol-1-YL)benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB316836-5 g |

Ethyl 4-(1h-imidazol-1-yl)benzoate, 95%; . |

86718-07-2 | 95% | 5 g |

€220.50 | 2023-07-19 | |

| TRC | E919928-1g |

Ethyl 4-(1H-imidazol-1-yl)benzoate |

86718-07-2 | 1g |

$98.00 | 2023-05-18 | ||

| eNovation Chemicals LLC | D698023-10g |

Ethyl 4-(1-Imidazolyl)benzoate |

86718-07-2 | >97% | 10g |

$190 | 2024-07-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850948-5g |

Ethyl 4-(1-Imidazolyl)benzoate |

86718-07-2 | ≥97% | 5g |

898.20 | 2021-05-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OI598-5g |

Ethyl 4-(1H-imidazol-1-YL)benzoate |

86718-07-2 | 98% | 5g |

972.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OI598-1g |

Ethyl 4-(1H-imidazol-1-YL)benzoate |

86718-07-2 | 98% | 1g |

317.0CNY | 2021-08-04 | |

| eNovation Chemicals LLC | D698023-5g |

Ethyl 4-(1-Imidazolyl)benzoate |

86718-07-2 | >97% | 5g |

$100 | 2024-07-20 | |

| eNovation Chemicals LLC | Y1045894-10g |

4-(IMIDAZOL-1-YL)-BENZOIC ACID ETHYL ESTER |

86718-07-2 | 97% | 10g |

$240 | 2024-06-07 | |

| abcr | AB316836-5g |

Ethyl 4-(1h-imidazol-1-yl)benzoate, 95%; . |

86718-07-2 | 95% | 5g |

€203.50 | 2025-02-13 | |

| abcr | AB316836-25g |

Ethyl 4-(1h-imidazol-1-yl)benzoate, 95%; . |

86718-07-2 | 95% | 25g |

€543.50 | 2025-02-13 |

Ethyl 4-(1H-imidazol-1-YL)benzoate 関連文献

-

Liuyi Li,Jinyun Wang,Chunshan Zhou,Ruihu Wang,Maochun Hong Green Chem. 2011 13 2071

-

Arshad Aijaz,Prem Lama,E. Carolina Sa?udo,Rupali Mishra,Parimal K. Bharadwaj New J. Chem. 2010 34 2502

-

Chatla Naga Babu,Paladugu Suresh,Katam Srinivas,Arruri Sathyanarayana,Natarajan Sampath,Ganesan Prabusankar Dalton Trans. 2016 45 8164

86718-07-2 (Ethyl 4-(1H-imidazol-1-YL)benzoate) 関連製品

- 101184-08-1(Methyl 4-(1H-imidazol-1-yl)benzoate)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:86718-07-2)Ethyl 4-(1H-imidazol-1-YL)benzoate

清らかである:99%/99%

はかる:10g/25g

価格 ($):168.0/351.0